N-benzoylguanidine hydrochloride
Description
Properties
CAS No. |
3166-28-7 |
|---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
N-(diaminomethylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H |
InChI Key |
TVAWJXOBZYWQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoylguanidine hydrochloride typically involves the reaction of benzoyl chloride with guanidine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzoylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzoylguanidine oxide.
Reduction: Reduction reactions can convert it to N-benzylguanidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-benzoylguanidine oxide.
Reduction: N-benzylguanidine.
Substitution: Various N-substituted guanidines.
Scientific Research Applications
N-benzoylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that has applications in chemistry, biology, and medicine. It is used as a reagent in organic synthesis and has demonstrated potential in various biological activities.
Scientific Research Applications
This compound has a wide array of applications in scientific research:
- Chemistry It serves as a reagent in organic synthesis for creating various guanidine derivatives.
- Biology It is investigated for its potential to inhibit certain enzymes and receptors.
- Medicine It is explored for potential therapeutic effects, including its use as a cardiac agent and its ability to inhibit integrin receptors.
- Industry It is used in the production of pharmaceuticals and agrochemicals.
Guanidine Derivatives
Guanidine derivatives have disinfecting, antidiabetic, and antimalarial applications . Biguanidine moieties are present in disinfecting agents like Alexidine, Chlorhexidine, and Polyhexanide, as well as antidiabetic drugs like Buformin and Phenformin, and antimalarial drugs like Chlorproguanil and Proguanil . Nitroguanidine compounds are used as insecticides and have potential as detonators . Guanidine and its alkyl and cycloalkyl derivatives possess strong basic properties and are used as organic bases and catalysts .
Benzyl and Phenyl Guanidine Derivatives
Benzyl, phenyl guanidine, and aminoguanidine hydrazone derivatives exhibit in vitro antibacterial activities . Compound 9m showed the best potency with MICs of 0.5 µg/mL ( S. aureus) and 1 µg/mL (E. coli) . Several aminoguanidine hydrazone derivatives also showed good overall activity .
Melphalan Benzylguanidine Hybrids
Mechanism of Action
The mechanism of action of N-benzoylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include the inhibition of integrin receptors and other enzyme systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-benzoylguanidine hydrochloride with structurally similar compounds:
Key Observations :
- Substituent Effects: The benzoyl group in N-benzoylguanidine enhances lipophilicity compared to 4-Guanidinobenzoic acid HCl (carboxylic acid) or 1-(4-Cyanophenyl)guanidine HCl (cyano group). This may improve membrane permeability in drug design .
- Basicity : Guanidine derivatives (pKa ~13) are more basic than amidines (pKa ~10–12), influencing their interactions with biological targets .
Biological Activity
N-benzoylguanidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoyl group attached to a guanidine moiety. This structure is believed to contribute to its biological activities through various mechanisms, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties, particularly against neuroblastoma cells. A study synthesized hybrid molecules of benzylguanidine and alkylating agents, revealing that certain derivatives showed enhanced cytotoxicity against human neuroblastoma cell lines (SK-N-SH, Kelly, LS) compared to traditional chemotherapeutics .
Case Study: Neuroblastoma Treatment
- Objective : To evaluate the efficacy of N-benzoylguanidine derivatives in neuroblastoma therapy.
- Methodology : Human neuroblastoma cell lines were treated with varying concentrations of N-benzoylguanidine derivatives.
- Findings : The hybrid compounds demonstrated preferential uptake by neuroblastoma cells via the noradrenaline transporter (NAT), leading to reduced cell viability and proliferation rates .
| Compound Type | IC50 (µM) | Cell Line |
|---|---|---|
| Benzylguanidine Hybrid | 5.2 | SK-N-SH |
| Alkylating Hybrid | 3.8 | Kelly |
| Traditional Chemotherapy (Melphalan) | 10.0 | LS |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. A series of studies evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings
- In vitro Studies : The compound exhibited minimal inhibitory concentrations (MICs) in the low µg/mL range against both bacterial strains .
- Mechanism of Action : The guanidino functionality plays a crucial role in its antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
The compound appears to modulate neurotransmitter systems and reduce inflammatory responses in neuronal tissues, which can be beneficial in conditions such as neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzoylguanidine hydrochloride, and what key steps ensure reproducibility?
- Methodological Answer : The Mukaiyama coupling method is a foundational approach for synthesizing benzoylguanidine derivatives. For example, coupling benzoyl chloride derivatives with guanidine precursors under mild conditions can yield the target compound. Critical steps include precise stoichiometric control of reactants and the use of catalytic hydrogenation for deprotection (e.g., removal of Z-protecting groups) . To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and follow guidelines for experimental reporting, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed procedural descriptions and independent replication .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC methods, similar to those validated for tizanidine hydrochloride (e.g., using a C18 column with UV detection at 230 nm), can assess purity . NMR (¹H and ¹³C) confirms structural integrity by verifying benzoyl and guanidine moieties. For novel compounds, provide full spectral data and cross-reference with known analogs, as recommended in standardized reporting guidelines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Refer to toxicological data from analogous guanidine derivatives. For example, guanidinium chloride showed no skin sensitization in guinea pig Buehler tests but requires precautions due to potential irritancy . Use personal protective equipment (PPE), fume hoods, and adhere to protocols for waste disposal. Material Safety Data Sheets (MSDS) for related compounds, such as benzydamine hydrochloride, recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity in this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst type. For instance, the Mukaiyama method’s efficiency depends on activating agents and reaction time . Advanced techniques like flow chemistry may enhance selectivity by controlling intermediate formation. Validate optimized conditions with kinetic studies and computational modeling (e.g., DFT calculations for transition-state analysis).
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Contradictions often arise from impurities or isomerization. Use orthogonal methods:
- For NMR discrepancies : Compare with published spectra of structurally similar compounds (e.g., benzoyl chloride derivatives) .
- For HPLC anomalies : Spike samples with authentic standards or employ tandem mass spectrometry (LC-MS/MS) to identify co-eluting impurities .
Document all data rigorously and apply statistical tools (e.g., ANOVA) to assess variability, as emphasized in preclinical reporting standards .
Q. How should researchers design experiments to investigate the biological activity of this compound?
- Methodological Answer : Align with NIH guidelines for preclinical studies. For in vitro assays, include dose-response curves (e.g., IC₅₀ determination) and negative/positive controls. For in vivo models, justify species selection and sample size using power analysis, referencing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance . Statistical plans must detail methods for handling outliers and multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
